Fmoc-7-MeAhp-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

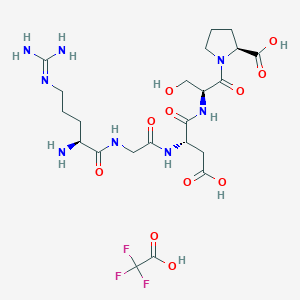

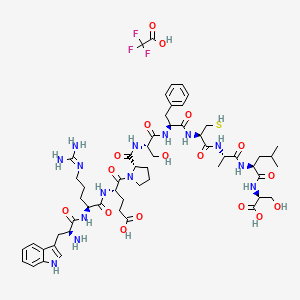

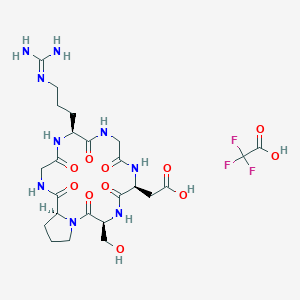

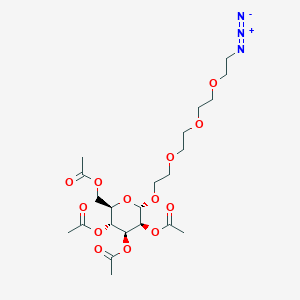

“Fmoc-7-MeAhp-OH” is a chemical compound with the full name “N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-7-amino-heptanoic acid”. It is also known by the synonyms “Fmoc-MeAhp (7)-OH” and “7-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid”. The molecular formula of this compound is C23H27NO4 and it has a molecular weight of 381.46 g/mol .

Synthesis Analysis

The synthesis of “Fmoc-7-MeAhp-OH” or any Fmoc-protected amino acid typically involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This process is part of the broader field of Fmoc solid-phase peptide synthesis, which is a widely used method for producing synthetic peptides .

Molecular Structure Analysis

The molecular structure of “Fmoc-7-MeAhp-OH” consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a seven-carbon aliphatic chain with a methylated amino group .

Chemical Reactions Analysis

The Fmoc group in “Fmoc-7-MeAhp-OH” is base-labile, meaning it can be removed rapidly by base. This property is crucial in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Scientific Research Applications

- Researchers use Fmoc-7-MeAhp-OH to create custom peptides for biological studies, drug development, and protein engineering .

- Notably, Fmoc-K3 hydrogel, derived from Fmoc-lysine, exhibits rigidity and supports cell adhesion, survival, and proliferation .

Peptide Synthesis

Hydrogel Formation

Morphology Control in Self-Assembled Structures

Future Directions

The future of Fmoc-protected amino acids like “Fmoc-7-MeAhp-OH” lies in their potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging. The development of more efficient and green chemical peptide synthesis processes is also a significant area of future research .

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis . They serve as protecting groups for amines during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-7-MeAhp-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that it plays a part in the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .

Result of Action

The result of Fmoc-7-MeAhp-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting amines during the synthesis process, it allows for the precise formation of peptide bonds without unwanted side reactions .

Action Environment

The efficacy and stability of Fmoc-7-MeAhp-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can impact the compound’s action, as the Fmoc group is sensitive to basic conditions .

properties

IUPAC Name |

7-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-24(15-9-3-2-4-14-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSAVOHEBPACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.